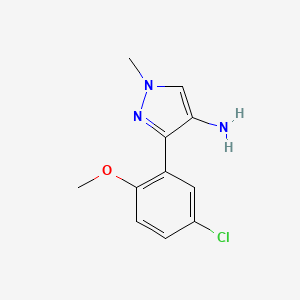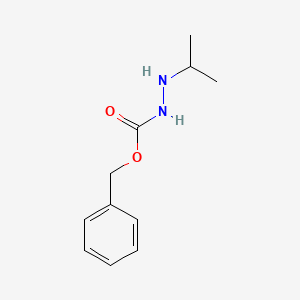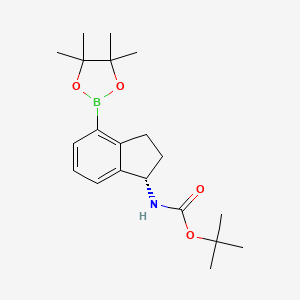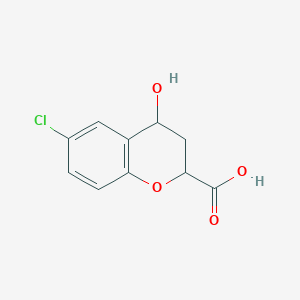
6-chloro-4-hydroxychromane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-hydroxychromane-2-carboxylic acid is a derivative of chromane, a benzopyran compound. This compound is notable for its potential antioxidant properties and its relevance in various scientific research fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxychromane-2-carboxylic acid typically involves the reaction of 6-chlorochroman-2-one with appropriate reagents to introduce the hydroxy and carboxylic acid functional groups. One common method includes the use of organocatalytic domino Michael/hemiacetalization reactions followed by oxidation and dehydroxylation .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions: 6-Chloro-4-hydroxychromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: 6-chloro-4-oxochromane-2-carboxylic acid.
Reduction: 6-chloro-4-hydroxychromane-2-methanol.
Substitution: 6-methoxy-4-hydroxychromane-2-carboxylic acid.
科学的研究の応用
6-Chloro-4-hydroxychromane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various formulations.
作用機序
The mechanism of action of 6-chloro-4-hydroxychromane-2-carboxylic acid involves its antioxidant properties. It can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity and providing protective effects .
類似化合物との比較
6-Hydroxychromane-2-carboxylic acid: Lacks the chlorine atom but shares similar antioxidant properties.
6-Fluoro-chroman-2-carboxylic acid: Contains a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
Chroman-2-one derivatives: These compounds have a similar core structure but different functional groups, leading to varied biological activities.
Uniqueness: 6-Chloro-4-hydroxychromane-2-carboxylic acid is unique due to the presence of both chlorine and hydroxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H9ClO4 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
6-chloro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14) |
InChIキー |
AXMORFSBDKDFHD-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CC(=C2)Cl)OC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


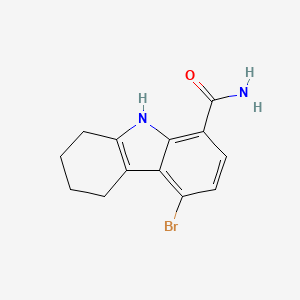
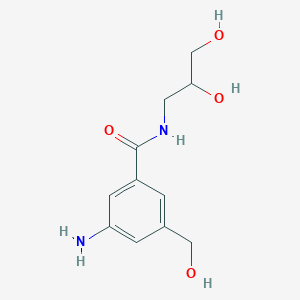
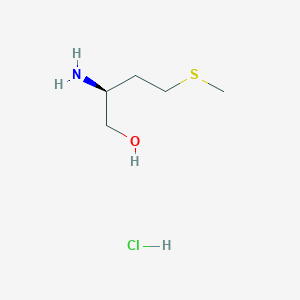
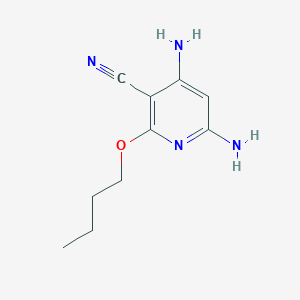

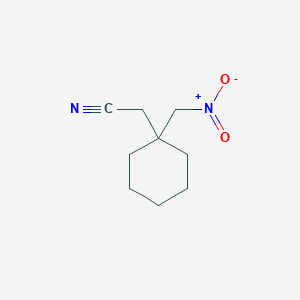
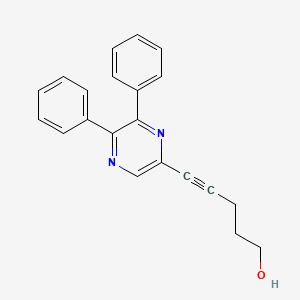
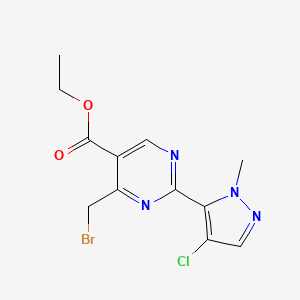
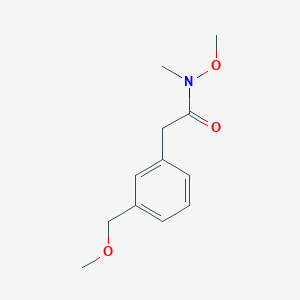
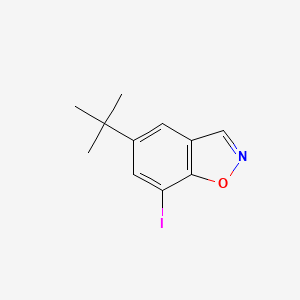
![N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)
